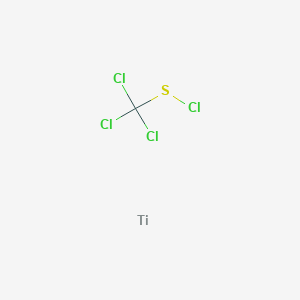
Titanium--trichloro(chlorosulfanyl)methane (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium–trichloro(chlorosulfanyl)methane (1/1) is a complex organometallic compound that features a titanium center coordinated to trichloro and chlorosulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Titanium–trichloro(chlorosulfanyl)methane (1/1) typically involves the reaction of titanium tetrachloride with chlorosulfanyl methane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Reactants: Titanium tetrachloride and chlorosulfanyl methane are purified and dried.
Reaction Setup: The reactants are mixed in a suitable solvent, such as dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).
Reaction Conditions: The mixture is stirred at a controlled temperature, typically around 0-25°C, for several hours.
Isolation and Purification: The product is isolated by filtration and purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of Titanium–trichloro(chlorosulfanyl)methane (1/1) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Titanium–trichloro(chlorosulfanyl)methane (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the titanium center to a lower oxidation state.
Substitution: Ligand exchange reactions where the trichloro or chlorosulfanyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents like tetrahydrofuran (THF) and are conducted at ambient temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide derivatives, while reduction can produce lower-valent titanium complexes.
Aplicaciones Científicas De Investigación
Titanium–trichloro(chlorosulfanyl)methane (1/1) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: Investigated for its potential as a bioinorganic model compound to study metalloenzyme functions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to coordinate with various ligands.
Industry: Utilized in the production of advanced materials, including coatings and composites, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Titanium–trichloro(chlorosulfanyl)methane (1/1) involves its ability to coordinate with various substrates through its titanium center. The compound can activate small molecules, facilitating their transformation through catalytic processes. The molecular targets and pathways involved include:
Coordination Chemistry: The titanium center forms coordination complexes with substrates, altering their reactivity.
Catalytic Activation: The compound acts as a catalyst, lowering the activation energy of chemical reactions and increasing reaction rates.
Comparación Con Compuestos Similares
Similar Compounds
Titanium Tetrachloride: A simpler titanium compound used in similar catalytic applications.
Titanium Silicalite-1: A titanium-containing zeolite with applications in selective oxidation reactions.
Titanium Dioxide: Widely used as a photocatalyst and in materials science.
Uniqueness
Titanium–trichloro(chlorosulfanyl)methane (1/1) is unique due to its specific coordination environment and the presence of both trichloro and chlorosulfanyl groups. This combination imparts distinct reactivity and stability, making it suitable for specialized applications in catalysis and materials science.
Propiedades
Número CAS |
192721-30-5 |
|---|---|
Fórmula molecular |
CCl4STi |
Peso molecular |
233.8 g/mol |
Nombre IUPAC |
titanium;trichloromethyl thiohypochlorite |
InChI |
InChI=1S/CCl4S.Ti/c2-1(3,4)6-5; |
Clave InChI |
QJUUJUBVLBUHMO-UHFFFAOYSA-N |
SMILES canónico |
C(SCl)(Cl)(Cl)Cl.[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)
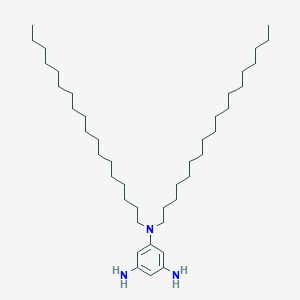

![2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-](/img/structure/B12558949.png)
![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)

![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl-](/img/structure/B12558981.png)
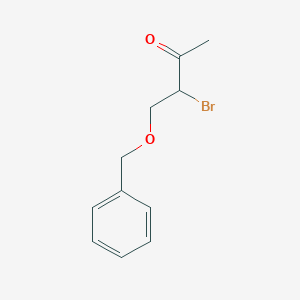
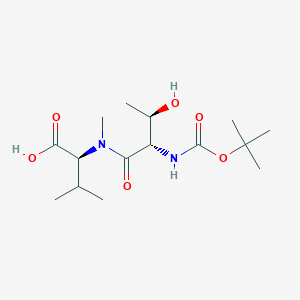



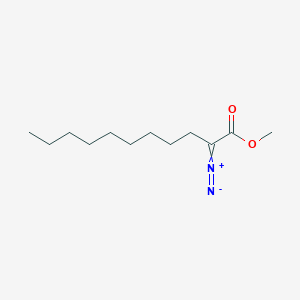
![2,2-Diphenyl-2H-[1]benzofuro[2,3-g][1]benzopyran](/img/structure/B12559005.png)
